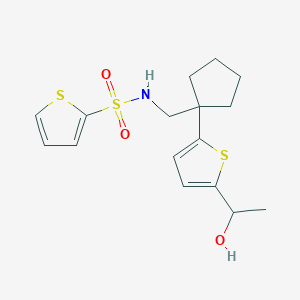
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H21NO3S3 and its molecular weight is 371.53. The purity is usually 95%.
BenchChem offers high-quality N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer and Anticonvulsant Activities
Sulfonamide derivatives have been synthesized and evaluated for their potential anticancer and anticonvulsant properties. For instance, certain azoles incorporating a sulfonamide moiety showed promising anticonvulsant activity, with some compounds providing significant protection against induced convulsions (Farag et al., 2012). Additionally, novel thiophene derivatives with various moieties, including sulfonamide, were prepared and evaluated for their anticancer activity, showing cytotoxic activities against human breast cancer cell lines (Ghorab et al., 2014).
Enzyme Inhibition
Sulfonamide compounds have been investigated for their inhibitory effects on enzymes such as carbonic anhydrase. These inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and cancer. For example, some sulfonamides showed potent inhibition of carbonic anhydrase isoenzymes, suggesting their usefulness in developing therapeutic agents (Alım et al., 2020).
Anti-inflammatory and Analgesic Properties
Sulfonamide derivatives have been synthesized and characterized for their potential anti-inflammatory and analgesic effects. Such compounds may offer new therapeutic options for treating inflammation and pain while minimizing adverse side effects. For instance, celecoxib derivatives, containing a sulfonamide group, were investigated for their anti-inflammatory, analgesic, antioxidant, and anticancer activities, demonstrating significant potential as therapeutic agents (Küçükgüzel et al., 2013).
Antimicrobial Activity
Sulfonamide-based compounds have been explored for their antimicrobial properties, including antibacterial and antifungal activities. This research avenue holds promise for developing new antimicrobials to combat resistant bacterial and fungal strains. For example, sulfonamide-derived compounds and their transition metal complexes were synthesized and evaluated for their antibacterial and antifungal activities, showcasing moderate to significant effectiveness against various strains (Chohan & Shad, 2011).
Molecular Modeling and Drug Development
The synthesis and characterization of sulfonamide derivatives have been complemented by molecular modeling studies to better understand their interaction with biological targets and to aid in the design of more effective drugs. These studies provide valuable insights into the molecular basis of the compounds' activities and help in optimizing their properties for specific therapeutic applications (Mahmood et al., 2016).
特性
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S3/c1-12(18)13-6-7-14(22-13)16(8-2-3-9-16)11-17-23(19,20)15-5-4-10-21-15/h4-7,10,12,17-18H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYFTJDCNAGKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2613128.png)
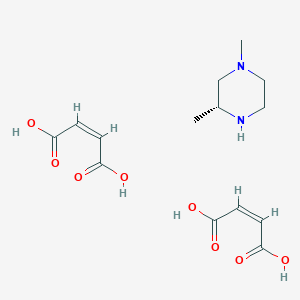
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2613131.png)
![N4-(3-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613132.png)
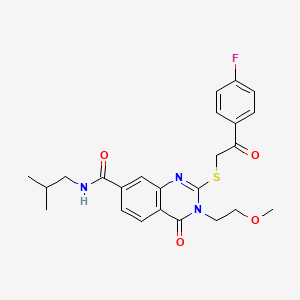
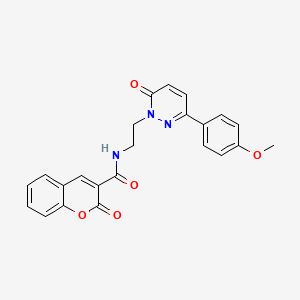
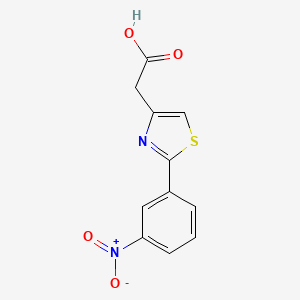
![(R)-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine](/img/structure/B2613139.png)
![N-(furan-2-ylmethyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2613140.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2613141.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2613143.png)
![7-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2613146.png)
![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)